molecular formula C19H22N2S B8730698 2-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile

2-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B8730698
M. Wt: 310.5 g/mol
InChI Key: BAJBXBAQQMKCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2-bromoacetonitrile with 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)thiazole under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [4-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid: This compound shares a similar tetrahydronaphthalene moiety but differs in its functional groups and overall structure.

    4,4,5,5-Tetramethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane: Another compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of 2-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile lies in its combination of the thiazole ring and the tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2S

Molecular Weight

310.5 g/mol

IUPAC Name

2-[4-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile

InChI

InChI=1S/C19H22N2S/c1-18(2)8-9-19(3,4)15-11-13(5-6-14(15)18)16-12-22-17(21-16)7-10-20/h5-6,11-12H,7-9H2,1-4H3

InChI Key

BAJBXBAQQMKCAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3=CSC(=N3)CC#N)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation is carried out as already described starting from 576 mg (5.75 mmol) of 2-cyanothioacetamide and 2 g (4.72 mmol) of 2-bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.